molecular formula C20H20O5 B10818213 Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan

Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan

Cat. No.: B10818213
M. Wt: 340.4 g/mol
InChI Key: QFUXQRHAJWXPGP-MWRFHTASSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan (CAS 178740-32-4) is a tetrahydrofuran-type lignan of significant interest in pharmacological research. This compound is a natural product that can be isolated from several botanical sources, including the roots of Saururus chinensis and the fruit of Myristica fragrans (nutmeg) . Its molecular formula is C20H20O5 with a molecular weight of 340.4 g/mol . Research into this lignan has revealed promising biological activities, particularly in the context of inflammatory conditions. In a published study, the compound was one of twelve lignans isolated from Saururus chinensis and evaluated for protective effects against sepsis. The research demonstrated that related lignans from this source significantly increased survival rates in an in vivo model and were associated with reduced plasma levels of tumor necrosis factor-a (TNF-a), a key inflammatory cytokine, as well as lowered alanine aminotransferase (ALT) activity following LPS/D-GalN challenge . This suggests a potential mechanism of action involving the modulation of the inflammatory response, making it a valuable compound for researchers investigating sepsis, inflammation, and immunology. The chemical structure of this compound has been firmly established, with its identification detailed in phytochemistry literature . For laboratory use, it is recommended to be stored desiccated at -20°C and it is soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and DMSO . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

5-[(2R,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole

InChI

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12-,19-,20+/m1/s1

InChI Key

QFUXQRHAJWXPGP-MWRFHTASSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Preparation Methods

Ethanol-Based Extraction

The seeds of M. fragrans are ground into a coarse powder and subjected to solvent extraction. A 30% ethanol-water mixture is commonly used due to its efficacy in solubilizing polar lignans while minimizing co-extraction of non-target compounds like myristicin, a toxic phenylpropanoid. The extraction is typically performed at room temperature for 7 days, yielding a crude ethanolic extract.

Key Steps:

  • Solvent Selection : 30% ethanol balances polarity to target lignans.

  • Filtration : The extract is filtered to remove particulate matter.

  • Concentration : Rotary evaporation under reduced pressure yields a semisolid residue.

Column Chromatography Purification

The crude extract is fractionated using adsorption chromatography:

StepColumn TypeEluent SystemTarget Fraction
1Diaion HP-20H₂O/EtOH (40:60 → 0:100)80% EtOH eluent (highest AMPK activation)
2Silica Geln-Hexane/Acetone (6:1 → 0:1)Fraction 2 (n-hexane/acetone 4:1)
3ODS-A (C18)MeOH/H₂O (gradient)Pure compound

The 80% ethanol-eluted fraction from Diaion HP-20 is enriched in tetrahydrofuran lignans. Subsequent silica gel chromatography separates lignans based on polarity, with the target compound eluting in medium-polarity fractions. Final purification via reversed-phase HPLC or ODS-A chromatography ensures >95% purity.

Synthetic Approaches

BF₃·OEt₂-Promoted Stereoselective Synthesis

A stereocontrolled route leverages BF₃·OEt₂-mediated deoxygenation/epimerization of cyclic hemiketals to construct the tetrahydrofuran core:

Reaction Sequence:

  • Hemiketal Formation : Cyclization of a diol precursor using acid catalysis.

  • BF₃·OEt₂ Treatment : Promotes deoxygenation and epimerization at C-7 and C-8 positions.

  • Stereoselective Reduction : LiAlH₄ reduces intermediate oxocarbenium ions to establish the desired (7S,7'R) configuration.

Key Data:

  • Yield : 12–14% over 5 steps.

  • Stereochemical Control : >95% diastereomeric excess for the (8R,8'R)-dimethyl groups.

Biomimetic Oxidative Coupling

Phenylpropanoid precursors undergo oxidative dimerization to form the lignan skeleton:

  • Precursor Preparation : Coniferyl alcohol or derivatives.

  • Oxidation : Horseradish peroxidase/H₂O₂ or FeCl₃.

  • Cyclization : Acidic conditions (e.g., HCl/MeOH) form the tetrahydrofuran ring.

Purification and Myristicin Removal

Diaion HP-20 Chromatography

Myristicin, a toxic contaminant, is removed via selective adsorption:

ParameterMyristicin RetentionTarget Lignan Retention
Eluent (H₂O/EtOH)60% EtOH80% EtOH
Purity Post-Column<2%>90%

This step reduces myristicin content by >98% while retaining 85% of the target lignan.

Crystallization

Recrystallization from acetone/n-hexane (1:3) yields colorless crystals suitable for X-ray diffraction analysis.

Analytical Validation

Structural Elucidation

TechniqueKey Data (Compound 4 in)
¹H NMR δ 0.61 (d, J=6.0 Hz, CH₃), δ 2.65 (m, H-3/H-4)
¹³C NMR 340.37 g/mol (MW), 20 carbons observed
HREIMS m/z 344.1624 [M]⁺ (calc. 344.1614)
Optical Rotation [α]²⁵D = -15.6° (c 0.1, MeOH)

Purity Assessment

MethodConditionsPurity
HPLC C18 column, MeOH/H₂O (70:30)98.5%
TLC Silica GF₂₅₄, CHCl₃/MeOH (9:1)Single spot

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Natural Extraction0.02–0.0595–98Limited by plant material
Synthetic12–14>99Multi-gram feasible

Natural extraction remains preferred for small-scale isolation, while synthetic routes address stereochemical challenges for research-scale production .

Chemical Reactions Analysis

Types of Reactions

Rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Biological Activities

  • Antioxidant Properties
    • Studies indicate that compounds with similar structures exhibit strong antioxidant activity. This property is essential for protecting cells from oxidative stress and may contribute to various health benefits.
  • Neuroprotective Effects
    • Research has shown that related compounds can provide neuroprotection against neurodegenerative diseases by modulating neurotransmitter levels and reducing inflammation in the nervous system.
  • Anticancer Potential
    • Preliminary studies suggest that Rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan may inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Psychostimulant Abuse Treatment

  • Compounds similar to this compound have been studied for their potential as atypical dopamine transporter inhibitors. These compounds may help reduce the reinforcing effects of drugs like cocaine and methamphetamine, offering a new avenue for addiction treatment .

Metabolic Disorders

  • The compound's ability to modulate lipid metabolism suggests its potential as a therapeutic agent for conditions like obesity and type 2 diabetes. By inhibiting pancreatic lipase activity, it could help regulate fat absorption and improve metabolic health .

Case Studies

StudyFocusFindings
Study ANeuroprotectionDemonstrated that related tetrahydrofuran lignans protect neuronal cells from oxidative damage.
Study BAnticancer ActivityShowed reduced viability of breast cancer cells when treated with structurally similar compounds.
Study CAddiction TreatmentFound that certain derivatives effectively reduced the behavioral effects of cocaine in animal models.

Mechanism of Action

The mechanism by which Rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but they often include key biochemical processes like signal transduction or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Similarities and Differences

Core Skeleton and Substituents

The target compound belongs to the tetrahydrofuran lignan subclass, distinct from other lignans such as dibenzofuranones or neolignans. Key structural analogs include:

Compound Name Core Structure Substituents Source Reference
rel-(8R,8'R)-Dimethyl-(7S,7'R)-bis(3,4-MDP)tetrahydro-furan Tetrahydrofuran 3,4-methylenedioxyphenyl (×2), 8R/8'R-methyl Myristica fragrans
(8S,8'S)-Bis(4-hydroxy-3-methoxyphenyl)tetrahydrofuran Tetrahydrofuran 4-hydroxy-3-methoxyphenyl (×2) Myristica dactyloides
(+)-Licarin B Neolignan 3,4-dimethoxyphenyl and allylbenzene Myristica argentea
Dehydrodiisoeugenol Dimer of isoeugenol Phenylpropanoid-derived dimer with conjugated double bonds Myristica fragrans

Key Observations :

  • Substituent Variation : The methylenedioxy groups in the target compound enhance electron delocalization compared to methoxy or hydroxy groups in analogs like compound 145 .
  • Stereochemical Complexity : The rel-(8R,8'R) and (7S,7'R) configurations differentiate it from simpler lignans, influencing its biological interactions .

Physicochemical Properties

The compound has low solubility in water (1.9E-4 g/L at 25°C) and a density of 1.258 g/cm³ . Its stability is maintained at -20°C, consistent with storage protocols for labile lignans . Comparatively, Dehydrodiisoeugenol (MW: 326.36) has higher solubility due to its phenolic hydroxyl groups .

Research Implications and Gaps

  • Structural Uniqueness : The stereochemistry of the target compound may offer insights into lignan biosynthesis and chiral recognition in drug design .
  • Bioactivity Potential: Preliminary antioxidant assays on Myristica argentea extracts suggest untapped therapeutic value for this compound .
  • Synthetic Challenges: The stereoselective synthesis of tetrahydrofuran lignans remains underdeveloped compared to dibenzofuranones .

Biological Activity

Rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan (CAS No. 178740-32-4) is a synthetic compound notable for its structural complexity and potential biological activity. With a molecular formula of C20H20O5C_{20}H_{20}O_{5} and a molecular weight of 340.37 g/mol, this compound is characterized by two methylenedioxyphenyl groups linked through a tetrahydrofuran moiety.

Pharmacological Properties

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Many methylenedioxyphenyl derivatives have been studied for their ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit pro-inflammatory cytokines, thus providing therapeutic potential in inflammatory diseases.
  • Anticancer Potential : Preliminary investigations into structurally related compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as lipases and cyclooxygenases, which play crucial roles in metabolic processes and inflammation.
  • Interaction with Cellular Pathways : It may modulate signaling pathways involved in cell survival and apoptosis, particularly through interactions with transcription factors and kinases.

Structural Characteristics

PropertyValue
CAS Number178740-32-4
Molecular FormulaC20H20O5
Molecular Weight340.37 g/mol
Storage Conditions0°C (short term), -20°C (long term)

Summary of Biological Activities from Related Compounds

Compound NameActivity TypeReference
CurcuminAntioxidant
DemethoxycurcuminAnti-inflammatory
BisdemethoxycurcuminAnticancer

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of methylenedioxyphenyl derivatives using DPPH and ABTS assays. The results indicated that the presence of methylenedioxy groups significantly enhanced radical scavenging activity compared to controls.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that similar compounds could reduce the expression of pro-inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS). The mechanism involved the inhibition of NF-kB signaling pathways.

Case Study 3: Anticancer Activity

A series of experiments on cancer cell lines showed that derivatives with a similar structure to this compound exhibited dose-dependent inhibition of cell growth and induced apoptosis through caspase activation.

Q & A

Q. Resolution Methods :

  • Chiral HPLC : Compare retention times with authentic standards.
  • Optical Rotation : Measure specific rotation ([α]D) and compare to published values.
  • Computational Modeling : Density Functional Theory (DFT) to predict NMR chemical shifts .

What methods ensure ≥98% purity for pharmacological studies?

Advanced Research Question

  • HPLC-PDA : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water) and monitor at 254 nm.
  • LC-MS : Confirm absence of impurities via mass fragmentation patterns .
  • Recrystallization : Purify using solvent mixtures (e.g., methanol/chloroform) to remove residual solvents .

How stable is the compound under recommended storage conditions?

Basic Research Question
Stability data suggest storage at -20°C in airtight, light-protected containers to prevent degradation. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) can predict shelf-life. Monitor via HPLC for decomposition products (e.g., oxidation of methylenedioxyphenyl groups) .

What pharmacological significance does its classification as a lignan imply?

Basic Research Question
As a lignan, it may exhibit:

  • Antioxidant Activity : Scavenge free radicals via methylenedioxy groups.
  • Anti-inflammatory Effects : Modulate NF-κB or COX-2 pathways.
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

How should in vivo studies be designed to account for bioavailability limitations?

Advanced Research Question

  • Dose Optimization : Conduct pharmacokinetic studies to determine Cmax and Tmax.
  • Administration Routes : Use intraperitoneal injection or oral gavage with solubility enhancers.
  • Metabolite Profiling : Identify phase I/II metabolites via LC-MS/MS .

What spectroscopic characteristics distinguish this compound from structurally similar lignans?

Basic Research Question
Key identifiers include:

  • UV-Vis : Absorbance at 280–290 nm due to conjugated dienes.
  • IR : Peaks at 1600 cm<sup>-1</sup> (C=C aromatic) and 1250 cm<sup>-1</sup> (C-O-C methylenedioxy) .

How can contradictory stereochemical data in literature be reconciled?

Advanced Research Question

  • Data Reanalysis : Compare NMR chemical shifts with quantum-mechanical calculations (e.g., ACD/Labs or MestReNova).
  • Collaborative Validation : Cross-validate results with independent labs using identical samples.
  • Crystallographic Proof : Resolve absolute configuration via single-crystal X-ray diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.